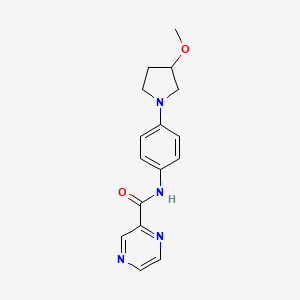
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide is a synthetic compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine and carboxylic acids.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the phenyl ring.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, converting it to dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tubercular and anti-cancer activities.
Biological Studies: The compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of pyrazine-based drugs.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with the active sites of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to increased potency. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
Similar Compounds
N-phenylpyrazine-2-carboxamide: Lacks the pyrrolidine and methoxy groups, resulting in different biological activities.
N-(4-(pyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide: Similar structure but without the methoxy group, leading to variations in its pharmacokinetic properties.
N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide is unique due to the presence of both the methoxy and pyrrolidine groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, binding affinity, and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and drug development.
特性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-6-9-20(11-14)13-4-2-12(3-5-13)19-16(21)15-10-17-7-8-18-15/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCXYYGUAYEKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
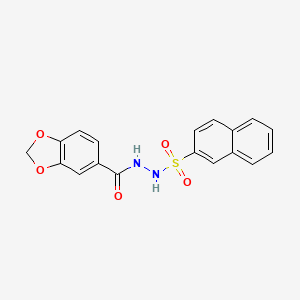
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B3007128.png)
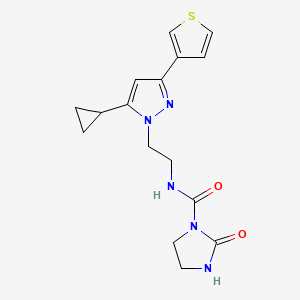
![3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-5-[(5E)-3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3007131.png)
![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007133.png)


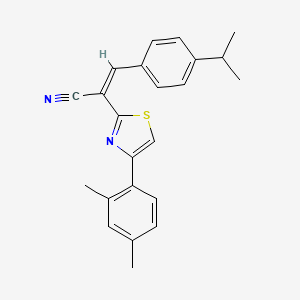

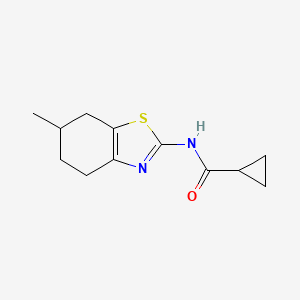
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B3007146.png)
